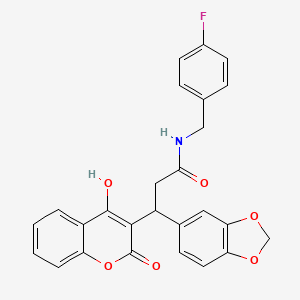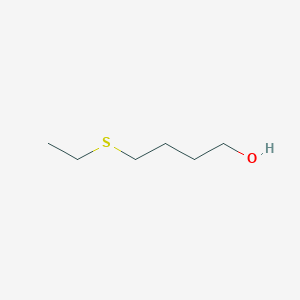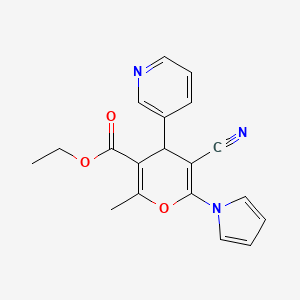
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a benzodioxole ring, a fluorobenzyl group, and a hydroxy-oxo-chromenyl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine group.
Synthesis of the chromenyl moiety: This can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride.
Coupling reactions: The final step involves coupling the intermediate products to form the target compound under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
3-(1,3-benzodioxol-5-yl)-N-benzyl-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the fluorine atom.
3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Contains a chlorine atom instead of fluorine.
3-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide may confer unique properties, such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.
特性
分子式 |
C26H20FNO6 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C26H20FNO6/c27-17-8-5-15(6-9-17)13-28-23(29)12-19(16-7-10-21-22(11-16)33-14-32-21)24-25(30)18-3-1-2-4-20(18)34-26(24)31/h1-11,19,30H,12-14H2,(H,28,29) |
InChIキー |
OHBDEXPODKUFEC-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-](/img/structure/B11051638.png)
![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)
![{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B11051645.png)
![3-(2,3-Difluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051653.png)
![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)
![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-fluorophenyl)ethanone](/img/structure/B11051666.png)
![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)

![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051677.png)

![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)

![(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11051727.png)
![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)